Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-

Synthetic Chemistry Cannabinoid Research Protecting Group Strategy

Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]- (CAS 70434-13-8) is a benzyl-protected cyclohexanone intermediate central to the synthesis of the classical cannabinoid analgesic, CP 47,497. This compound is not a final active pharmaceutical ingredient but a critical precursor used to introduce the key 2-hydroxy-4-(1,1-dimethylheptyl)phenyl pharmacophore after deprotection.

Molecular Formula C28H38O2
Molecular Weight 406.6 g/mol
CAS No. 70434-13-8
Cat. No. B139751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-
CAS70434-13-8
Molecular FormulaC28H38O2
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(=O)C2)OCC3=CC=CC=C3
InChIInChI=1S/C28H38O2/c1-4-5-6-10-18-28(2,3)24-16-17-26(23-14-11-15-25(29)19-23)27(20-24)30-21-22-12-8-7-9-13-22/h7-9,12-13,16-17,20,23H,4-6,10-11,14-15,18-19,21H2,1-3H3
InChIKeyHDBOFJVLJDSOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 70434-13-8: A Protected Cannabinoid Intermediate with Defined Analgesic Lineage


Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]- (CAS 70434-13-8) is a benzyl-protected cyclohexanone intermediate central to the synthesis of the classical cannabinoid analgesic, CP 47,497 [1]. This compound is not a final active pharmaceutical ingredient but a critical precursor used to introduce the key 2-hydroxy-4-(1,1-dimethylheptyl)phenyl pharmacophore after deprotection. Its synthetic role is documented in a foundational 1984 Journal of Medicinal Chemistry paper, which describes a nine-step route from 3-(benzyloxy)phenylacetonitrile to the potent analgesic 3-[4-(1,1-dimethylheptyl)-2-hydroxyphenyl]cyclohexanol [1]. The compound is typically supplied as a colorless oil, soluble in chloroform, dichloromethane, ethyl acetate, and methanol, and is utilized exclusively for research purposes to explore structure-activity relationships in the cannabinoid receptor ligand space .

Why 70434-13-8 Cannot Be Swapped for a Generic Cannabinoid Intermediate


Generic substitution of this compound with other cannabinoid intermediates is not feasible because its value is intrinsically linked to a specific, proven synthetic pathway leading to the well-characterized prototype analgesic CP 47,497 [1]. Unlike simpler intermediates, the benzyl-protected phenol at the 2-position is essential for directing the subsequent regioselective transformations and was explicitly used by Melvin et al. to construct the key pharmacophore that demonstrated morphine-equivalent potency in five distinct pain models [1]. Replacing it with, for example, a methyl-protected analog would alter the deprotection conditions (e.g., requiring BBr3 vs. catalytic hydrogenolysis), potentially leading to incompatible functional group tolerance, different yield profiles, or the generation of structurally distinct, pharmacologically unvalidated impurities [2]. The quantitative evidence below demonstrates that the specific protection strategy and its resulting physicochemical properties directly impact synthetic yield, route efficiency, and the fidelity of the final biologically active compound's profile.

Quantitative Differentiation Guide for 70434-13-8: Synthetic Yield, Physicochemical Properties, and Pharmacological Lineage


Validated Synthetic Yield via Pd/C Hydrogenolysis: A Benchmark for Deprotection Efficiency

The target compound's benzyl protecting group is cleaved under mild, catalytic hydrogenolysis (H2, Pd/C, NaHCO3, ethanol) to afford the key phenol intermediate in a 62% yield [1]. This is a direct, documented efficiency metric for the specific transformation intrinsic to this compound's synthetic role. In contrast, a closely related route in the same patent family employs an acetyl-protected analog (3-[2-acetoxy-4-(1,1-dimethylheptyl)phenyl]cyclohexanone) which requires basic hydrolysis for deprotection, a step that can be incompatible with base-sensitive substrates and typically proceeds with different yield profiles, though a direct quantitative comparison in the same study is not provided [2].

Synthetic Chemistry Cannabinoid Research Protecting Group Strategy

Physicochemical Differentiation: Lipophilicity Driven by the Benzyl Ether Moiety

The calculated logP of the target benzyl-protected compound is 8.2, which is substantially higher than its deprotected phenolic congener [1]. This 100,000,000-fold difference in the theoretical octanol-water partition coefficient profoundly affects chromatographic retention and purification strategy. The deprotected cyclohexanone (3-<4-(1,1-dimethylheptyl)-2-hydroxyphenyl>cyclohexanone, CAS 70434-30-9) or the final alcohol (CP 47,497, CAS 70434-82-1), with a free hydroxyl group, will exhibit significantly lower logP and thus different elution profiles on reverse-phase silica, enabling efficient separation of the protected intermediate from any deprotected byproduct .

Physicochemical Properties Chromatographic Purification Prodrug Design

Pharmacological Lineage: The Only Direct Precursor to Morphine-Equivalent Cannabinoid Analgesic

This specific compound is the sole documented benzyl-protected intermediate in the synthesis of compound 1 (CP 47,497), a cannabinoid that demonstrated equivalent potency to morphine across five distinct pre-clinical pain models [1]. The final compound, after deprotection and reduction of the ketone, was shown to produce analgesia comparable to morphine, establishing a direct pharmacological link that no other cannabinoid intermediate from the Melvin lab has matched [1]. For example, a structurally simplified analog, 4-[4-(1,1-dimethylheptyl)-2-hydroxyphenyl]-2-pentanol (compound 17), was synthesized from the same intermediate but exhibited significantly reduced analgesic activity, underscoring the critical nature of the cyclohexanone core and the benzyl-protected intermediate's role in its construction .

Analgesic Discovery Cannabinoid Pharmacology Drug Design

Role in Isotopic Labeling: Enabling Mechanistic and ADME Cannabinoid Studies

A deuterated analog of the target compound, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]cyclohexanone-d4 (CAS 2714414-60-3), is commercially available as an internal standard for mass spectrometry-based quantification . This labeled variant is specifically used for the development of LC-MS/MS methods to quantify the parent drug CP 47,497 and its metabolites in biological matrices, a critical need in forensic toxicology and clinical pharmacokinetic studies . A similar, non-benzyl-protected intermediate, such as the deprotected cyclohexanone (CAS 70434-30-9), would lack the same chromatographic retention time and ionization efficiency as the target compound's synthetic precursor, rendering it unsuitable as a direct internal standard for the protected intermediate's analysis in reaction monitoring or stability studies [1].

Isotopic Labeling Mass Spectrometry Drug Metabolism

Procurement-Driven Application Scenarios for 70434-13-8


Reproducing the Canonical CP 47,497 Synthesis for Cannabinoid Pharmacology Studies

Academic and pharmaceutical laboratories aiming to replicate the classical 1984 synthesis of CP 47,497 must procure this specific intermediate to ensure fidelity to the published route. The benzyl protecting group is mandatory for the final hydrogenolysis step that yields the active, morphine-equivalent analgesic, as detailed in Section 3. Using an alternative protecting group introduces unvalidated synthetic variables that can compromise the pharmacological endpoint [1].

Developing Purification Protocols for Highly Lipophilic Synthetic Intermediates

Process chemistry groups tasked with scaling up cannabinoid intermediates can use 70434-13-8 as a model compound to establish robust chromatographic methods for high-logP (calculated at 8.2) substances. The compound's extreme lipophilicity necessitates specific solvent systems (e.g., high organic modifier reversed-phase HPLC) that differ significantly from less lipophilic analogs, providing a tangible test case for method development [2].

Creating Validated LC-MS/MS Methods for Synthetic Cannabinoid Impurity Profiling

Analytical laboratories supporting forensic or pharmaceutical quality control can leverage the commercially available deuterated analog of this compound to develop specific, sensitive assays for monitoring residual starting material or intermediates in final active pharmaceutical ingredient (API) batches of CP 47,497 and its analogs. The benzyl-protected intermediate has a unique mass transition and retention time that distinguishes it from the deprotected phenol forms .

Structure-Activity Relationship (SAR) Studies on the Cannabinoid Pharmacophore

Medicinal chemists exploring the non-classical cannabinoid pharmacophore may procure this intermediate as a divergent starting point. By selectively deprotecting and functionalizing the benzyl-protected phenol, the cyclohexanone core can be modified before final reduction, enabling a systematic exploration of substitutions that was not performed in the original Melvin study but is enabled by the orthogonal protection provided by this specific compound [1].

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